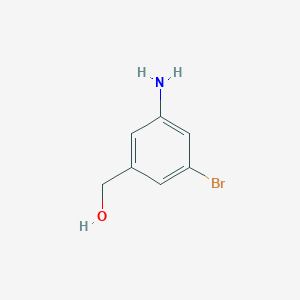

(3-Amino-5-bromophenyl)methanol

Description

(3-Amino-5-bromophenyl)methanol is a brominated aromatic compound featuring an amino group at the 3-position and a hydroxymethyl group (-CH2OH) at the para position relative to the bromine atom. For instance, positional isomers such as (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3) have a molecular weight of 202.05 g/mol and a density of 1.7 g/cm³, with moderate solubility in methanol and DMSO . The compound’s discontinued commercial status (as noted in CymitQuimica’s catalog) suggests specialized applications in research, likely in medicinal chemistry or as a synthetic intermediate for brominated pharmacophores .

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(3-amino-5-bromophenyl)methanol |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 |

InChI Key |

KSLCHLFQRCSTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Substituent Position Effects: The 2-amino isomer ((2-Amino-5-bromophenyl)methanol) exhibits a higher melting point (111–112°C) compared to the 3-amino analogs, likely due to differences in hydrogen-bonding networks .

- LogP Variability: The 2-amino isomer’s lower lipophilicity (LogP 0.87) suggests reduced membrane permeability compared to bulkier derivatives .

Halogenation and Functional Group Modifications

Key Findings :

- Halogenation Effects: Dibrominated derivatives like (2-Amino-3,5-dibromophenyl)methanol exhibit increased molecular weight (280.94 g/mol) and higher reactivity, correlating with enhanced toxicity (e.g., skin irritation) .

- Functional Group Impact: Methoxy-substituted analogs (e.g., (2-Amino-5-bromo-3-methoxyphenyl)methanol) show improved solubility in non-polar solvents like chloroform, suggesting utility in organic synthesis .

Heterocyclic and Nitro Derivatives

Key Findings :

- Nitro Group Effects: Nitro-substituted derivatives like (3-Amino-5-nitrophenyl)methanol are structurally similar (90% similarity) but exhibit distinct reactivity due to the electron-withdrawing nitro group, making them prone to reduction reactions .

- Heterocyclic Systems : Isoxazole-containing derivatives demonstrate expanded applications in medicinal chemistry, though specific biological data are lacking .

Research and Practical Considerations

- Toxicity Profiles: Dibrominated derivatives ((2-Amino-3,5-dibromophenyl)methanol) pose higher risks of respiratory and dermal irritation compared to monobrominated analogs .

- Solubility Trends: Methanol and DMSO remain preferred solvents for most analogs, though methoxy-substituted derivatives show broader solvent compatibility .

Preparation Methods

Reduction of 3-Amino-5-bromobenzaldehyde

A plausible route involves the reduction of 3-amino-5-bromobenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The aldehyde group is selectively reduced to a primary alcohol, while the amino and bromo groups remain intact. For example, treatment of 3-amino-5-bromobenzaldehyde with NaBH₄ in methanol at 0–5°C yields the target alcohol with minimal side reactions.

Key Considerations :

-

Protection of the Amino Group : To prevent undesired reduction or side reactions, the amino group may be protected as an acetyl or tert-butoxycarbonyl (Boc) derivative prior to reduction. Deprotection post-reduction restores the free amine.

-

Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) enhance LiAlH₄ reactivity, while protic solvents (e.g., methanol) are preferred for NaBH₄ to moderate reduction rates.

Reduction of 3-Amino-5-bromobenzoic Acid

Lithium aluminum hydride can reduce carboxylic acids to primary alcohols. Starting from 3-amino-5-bromobenzoic acid, refluxing with LiAlH₄ in dry THF produces (3-amino-5-bromophenyl)methanol. This method requires anhydrous conditions to avoid hydrolysis of LiAlH₄.

Reaction Example :

Functional Group Transformations

Bromination of 3-Aminophenylmethanol

Direct bromination of 3-aminophenylmethanol using bromine (Br₂) or N-bromosuccinimide (NBS) introduces a bromo group at the para position relative to the amino group. The electron-donating amino group directs electrophilic substitution to the 5-position, yielding the desired regioisomer.

Conditions :

-

Catalyst : FeBr₃ or AlBr₃ enhances electrophilic aromatic substitution.

Limitations :

-

Over-bromination risks necessitate careful stoichiometric control.

-

Competing side reactions (e.g., oxidation of the alcohol) may occur with strong Lewis acids.

Amination of 3-Bromo-5-hydroxymethylbenzene

Introducing the amino group via nucleophilic aromatic substitution (NAS) or catalytic amination is challenging due to the deactivating bromo group. However, transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) can achieve this. For example, palladium-catalyzed amination of 3-bromo-5-(hydroxymethyl)benzene with ammonia or an amine precursor under inert atmosphere installs the amino group.

Typical Protocol :

-

Catalyst : Pd₂(dba)₃ with Xantphos ligand.

-

Base : Cs₂CO₃ or K₃PO₄.

Multi-Step Synthesis from Toluene Derivatives

Nitration-Bromination-Reduction Sequence

-

Nitration : 3-Bromotoluene is nitrated to 3-bromo-5-nitrotoluene using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group directs nitration to the meta position relative to bromine.

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 3-bromo-5-nitrobenzoic acid.

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl, followed by reduction of the carboxylic acid to alcohol via LiAlH₄.

Advantages :

-

High regioselectivity in nitration and bromination steps.

-

Scalable for industrial production.

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring exclusive bromination at the 5-position remains non-trivial. Computational modeling (e.g., DFT studies) could predict directing effects in polysubstituted arenes.

-

Functional Group Compatibility : Simultaneous preservation of the amino and alcohol groups demands mild reaction conditions. Enzymatic or biocatalytic approaches may offer greener alternatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-amino-5-bromophenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often begins with brominated aromatic precursors. For example, bromophenyl derivatives can undergo amination using ammonia gas in the presence of sodium hydroxide as a catalyst under elevated temperatures . Alternatively, multi-step procedures involving halogenation and hydroxyl protection may be adapted from protocols for structurally similar compounds, such as diarylethanes . Key factors include solvent choice (e.g., methanol acting as both solvent and reactant), temperature control to prevent side reactions, and protective atmospheres to avoid oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural elucidation typically combines NMR spectroscopy (to identify aromatic protons, bromine coupling patterns, and hydroxyl/amino groups) and X-ray crystallography (to resolve bond angles and solid-state packing). For example, related brominated phenols, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, have been characterized using these techniques, confirming meta-substitution patterns . Refinement software like SHELXL is widely used for crystallographic analysis .

Q. What are the challenges in purifying this compound, and what techniques are effective?

- Methodological Answer : Challenges include the compound’s polarity (due to –NH₂ and –OH groups) and sensitivity to oxidation. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly employed. For thermally stable derivatives, recrystallization using ethanol or methanol may improve purity .

Advanced Research Questions

Q. How can this compound serve as a precursor in heterocyclic N-oxide synthesis?

- Methodological Answer : The amino and hydroxyl groups enable functionalization for heterocyclic systems. For example, in the synthesis of furoxan-amodiaquine analogues, the benzyl alcohol group is converted to an aldehyde via oxidation (e.g., using DIBAL), followed by nitrosylation or Mitsunobu reactions to form nitrile or oxime intermediates . The bromine atom facilitates Heck coupling with alkenes for extended conjugation .

Q. What strategies resolve contradictions in spectroscopic data for brominated aromatic alcohols?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected coupling patterns) may arise from tautomerism or solvent effects. Variable-temperature NMR can identify dynamic processes, while DFT calculations (e.g., Gaussian software) model electronic environments to validate experimental observations . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the meta position enables Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-aryl or aryl-heteroatom bond formation. However, steric hindrance from the adjacent amino and hydroxyl groups may require tailored catalysts (e.g., Pd-XPhos systems) . Kinetic studies comparing para- and meta-brominated analogues reveal slower reaction rates for meta-substituted derivatives due to electronic deactivation .

Q. What are the implications of this compound’s solid-state packing for material science applications?

- Methodological Answer : X-ray studies of related bromophenols show hydrogen-bonded networks (e.g., O–H⋯N interactions between hydroxyl and amino groups), which can inform the design of supramolecular assemblies. Thermal analysis (DSC/TGA) further characterizes stability for applications in organic electronics or MOFs .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer : Continuous flow reactors improve reproducibility and heat management for large-scale reactions . Chiral HPLC or SFC monitors enantiomeric excess, while asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) maintains stereochemical integrity .

Q. What computational tools predict the compound’s spectroscopic properties or reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.